molecular formula C17H20ClN B2896349 (2-tert-butylphenyl)(4-chlorophenyl)methanamine CAS No. 1520891-41-1

(2-tert-butylphenyl)(4-chlorophenyl)methanamine

Cat. No.: B2896349
CAS No.: 1520891-41-1
M. Wt: 273.8
InChI Key: SLPFGRRTBSGFDL-UHFFFAOYSA-N
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Description

(2-tert-butylphenyl)(4-chlorophenyl)methanamine is an organic compound that features a methanamine group attached to a 2-tert-butylphenyl and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 2-tert-butylphenylamine with 4-chlorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butylphenyl)(4-chlorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(2-tert-butylphenyl)(4-chlorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-tert-butylphenyl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Tert-butylphenyl)-(4-fluorophenyl)methanamine
  • (2-Tert-butylphenyl)-(4-bromophenyl)methanamine
  • (2-Tert-butylphenyl)-(4-methylphenyl)methanamine

Uniqueness

(2-tert-butylphenyl)(4-chlorophenyl)methanamine is unique due to the presence of both tert-butyl and chlorophenyl groups, which confer distinct chemical and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the chlorophenyl group introduces electron-withdrawing effects, influencing its chemical behavior in various reactions.

Properties

IUPAC Name

(2-tert-butylphenyl)-(4-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN/c1-17(2,3)15-7-5-4-6-14(15)16(19)12-8-10-13(18)11-9-12/h4-11,16H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFGRRTBSGFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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